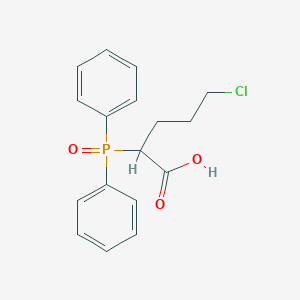
5-Chloro-2-(diphenylphosphoryl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is an organophosphorus compound that features a chlorine atom, a diphenylphosphoryl group, and a pentanoic acid backbone. This compound is notable for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a standard for analyzing products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid typically involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide as the initiator . The optimal molar ratio of 3-acetyl-1-propanol to triphosgene is 1:0.4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(diphenylphosphoryl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is used in various scientific research applications:
Chemistry: It serves as a standard in the Wittig reaction for olefin synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antibacterial and antiviral agents.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid involves its role as a reagent in organic synthesis. The diphenylphosphoryl group acts as an electron-withdrawing group, stabilizing reaction intermediates and facilitating the formation of desired products. The chlorine atom can participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-pentanone: A precursor in the synthesis of antibacterial agents and pesticides.
4-Chlorobutyryl chloride: Used in the synthesis of various organic compounds.
Diphenylphosphine oxide: A related compound used in similar synthetic applications.
Uniqueness
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is unique due to its combination of a chlorine atom and a diphenylphosphoryl group, which provides distinct reactivity and stability in synthetic reactions. This makes it a valuable reagent in organic synthesis, particularly in the Wittig reaction.
Eigenschaften
CAS-Nummer |
329266-68-4 |
|---|---|
Molekularformel |
C17H18ClO3P |
Molekulargewicht |
336.7 g/mol |
IUPAC-Name |
5-chloro-2-diphenylphosphorylpentanoic acid |
InChI |
InChI=1S/C17H18ClO3P/c18-13-7-12-16(17(19)20)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,19,20) |
InChI-Schlüssel |
CDMHMQKREXVPPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


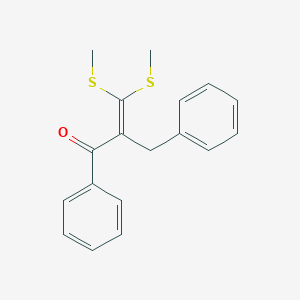
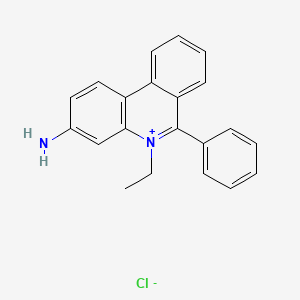
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)
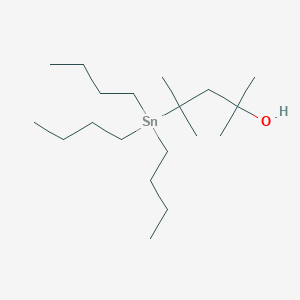
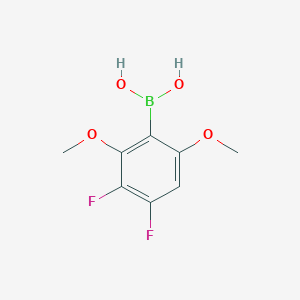

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
